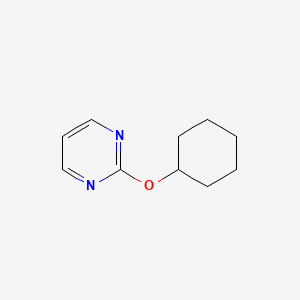

2-(Cyclohexyloxy)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyloxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-2-5-9(6-3-1)13-10-11-7-4-8-12-10/h4,7-9H,1-3,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLKYYSWKHXXOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Physical and Chemical Properties of 2-(Cyclohexyloxy)pyrimidine

The following technical guide details the physical and chemical properties of 2-(Cyclohexyloxy)pyrimidine , structured for researchers and process chemists.

Executive Summary

2-(Cyclohexyloxy)pyrimidine is a heteroaromatic ether serving as a critical intermediate in medicinal chemistry. Characterized by a pyrimidine ring substituted at the C2 position with a lipophilic cyclohexyloxy group, it functions as a "privileged scaffold" in the synthesis of antiviral agents, herbicides, and P2X3 receptor antagonists. Its chemical behavior is defined by the electron-deficient nature of the pyrimidine ring, which facilitates nucleophilic aromatic substitution (SNAr) during synthesis but renders the ring resistant to electrophilic attack. A defining feature of this compound class is its susceptibility to thermal O-to-N rearrangement (Chapman-like migration), a property that dictates strict temperature controls during processing.

Molecular Architecture & Identification

The molecule consists of a

| Identifier | Details |

| IUPAC Name | 2-(Cyclohexyloxy)pyrimidine |

| CAS Number | 2097865-16-0 (Note: CAS may vary by solvate/salt forms; 289-95-2 refers to the parent pyrimidine) |

| Molecular Formula | C |

| Molecular Weight | 178.23 g/mol |

| SMILES | C1(OC2=NC=CC=N2)CCCCC1 |

| InChI Key | OXLKYYSWKHXXOH-UHFFFAOYSA-N |

| Structural Class | Heteroaryl Ether; 2-Alkoxypyrimidine |

Physicochemical Profile

Understanding the physicochemical boundaries is essential for formulation and assay development. The cyclohexyl group significantly increases the logP compared to methoxy- or ethoxypyrimidines, enhancing membrane permeability.

Quantitative Data Table

| Property | Value / Range | Context & Implications |

| Physical State | Low-melting solid or viscous oil | Typically crystallizes upon cooling; often handled as an oil in crude form. |

| Boiling Point | ~280°C (Predicted) | High boiling point due to MW, but thermal instability (rearrangement) precludes atmospheric distillation. |

| Density | 1.12 ± 0.06 g/cm³ (Predicted) | Slightly denser than water; facilitates phase separation in aqueous workups. |

| LogP (Octanol/Water) | 2.6 – 2.9 (Predicted) | Lipophilic. Suitable for CNS penetration; requires organic co-solvents (DMSO, MeOH) for biological assays. |

| pKa (Conjugate Acid) | ~1.5 – 2.0 | The pyrimidine nitrogens are weakly basic. Protonation occurs only in strong acid. |

| Solubility | DCM, EtOAc, DMSO, Methanol | Highly soluble in polar aprotic solvents. Sparingly soluble in water (<1 mg/mL). |

| Topological Polar Surface Area (TPSA) | 38.0 Ų | Low TPSA suggests excellent passive transport across cell membranes. |

Synthesis & Manufacturing

The industrial standard for synthesizing 2-(Cyclohexyloxy)pyrimidine is Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing nitrogen atoms at positions 1 and 3 activate the C2 position, making 2-chloropyrimidine an ideal electrophile.

Experimental Protocol (Self-Validating System)

-

Reagents: 2-Chloropyrimidine (1.0 eq), Cyclohexanol (1.2 eq), Sodium Hydride (60% dispersion, 1.3 eq) or Potassium tert-butoxide (

-BuOK). -

Solvent: Anhydrous THF (0.5 M) or DMF.

-

Conditions: 0°C

RT, 4–12 hours.

Step-by-Step Methodology:

-

Alkoxide Formation: Suspend NaH in anhydrous THF at 0°C under N

. Dropwise add cyclohexanol. Evolution of H -

SNAr Addition: Add 2-chloropyrimidine (dissolved in THF) dropwise to the alkoxide solution. Note: Exothermic reaction.

-

Reaction: Allow to warm to room temperature. Monitor by TLC (Hexane:EtOAc 4:1). The disappearance of the starting chloride (

) and appearance of the product ( -

Workup: Quench with saturated NH

Cl. Extract with EtOAc (3x). Wash organics with brine to remove DMF/THF. Dry over Na -

Purification: Silica gel chromatography. Caution: Do not use high-temperature vacuum distillation due to rearrangement risk.

Mechanism Visualization

The reaction proceeds via a Meisenheimer-like tetrahedral intermediate, stabilized by the ring nitrogens.

Figure 1: SNAr pathway. The cyclohexyloxide anion attacks C2, displacing chloride to form the ether linkage.

Chemical Reactivity & Stability

The chemical profile of 2-(Cyclohexyloxy)pyrimidine is dominated by the stability of the ether linkage and the electron deficiency of the ring.

A. Thermal Rearrangement (Critical Process Hazard)

A defining characteristic of 2-alkoxypyrimidines is the Chapman-like Rearrangement . Upon heating (typically >150°C), the alkyl group migrates from the oxygen to the nitrogen (O

-

Reactant: 2-(Cyclohexyloxy)pyrimidine

-

Product: 1-Cyclohexylpyrimidin-2(1H)-one

-

Implication: Avoid high-temperature distillation. Synthesis must be performed below 100°C.

B. Hydrolytic Stability

-

Acidic Conditions: The ether bond is susceptible to acid-catalyzed cleavage. Treatment with concentrated HCl or HBr cleaves the C-O bond, yielding 2-hydroxypyrimidine (exists as pyrimidin-2(1H)-one) and cyclohexanol.

-

Basic Conditions: Highly stable. The compound resists hydrolysis in aqueous NaOH/KOH, making it compatible with basic coupling reactions (e.g., Suzuki-Miyaura) at positions C4 or C5.

C. Electrophilic Substitution

The pyrimidine ring is deactivated.[1] Standard electrophilic aromatic substitutions (nitration, Friedel-Crafts) will fail or require forcing conditions that degrade the molecule. Functionalization at C5 requires halogenation during the ring synthesis stage or specialized lithiation protocols.

Reactivity Logic Diagram

Figure 2: Divergent reactivity pathways. Thermal stress leads to isomerization, while acidic conditions lead to degradation.

Analytical Characterization

To validate the identity of 2-(Cyclohexyloxy)pyrimidine, the following spectral fingerprints are diagnostic.

| Technique | Diagnostic Signals (Expected) | Interpretation |

| Deshielded protons adjacent to Nitrogen. | ||

| Proton at C5 is less deshielded. | ||

| Methine proton of cyclohexyl ring (alpha to Oxygen). | ||

| Cyclohexyl methylene protons. | ||

| Characteristic ipso-carbon (C2) and imine-like carbons. | ||

| IR Spectroscopy | 1050 – 1150 cm | Strong C-O-C ether stretch.[2] |

| 1570 – 1590 cm | C=N ring stretching vibrations. | |

| Mass Spectrometry | m/z 178 [M] | Molecular ion peak.[2] |

Handling & Safety (SDS Summary)

-

Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

-

Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust/mist.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Keep away from heat sources to prevent rearrangement.

-

Spill Response: Adsorb with sand/vermiculite. Do not wash into drains due to aquatic toxicity potential of pyrimidine derivatives.

References

-

BenchChem. 2-(Cyclohexyloxy)pyrimidine: Structure and Properties. Retrieved from

-

Brown, D. J., & Foster, R. V. (1965). Pyrimidine Reactions.[2][3][4][5][6][7][8] Part XII. The Thermal Rearrangement of 2-Alkoxypyrimidines. Journal of the Chemical Society.

-

PubChem. Pyrimidine Compound Summary. National Library of Medicine.

-

Australian Journal of Chemistry. Thermal rearrangement of substituted 2- and 4-alkoxypyrimidines.

-

Sigma-Aldrich. Safety Data Sheet: Pyrimidine Derivatives.

Sources

The Alchemist's Guide to Pyrimidine Synthesis: A Handbook for Drug Discovery

Foreword: The Enduring Legacy of the Pyrimidine Scaffold

In the landscape of medicinal chemistry, few heterocyclic structures command the same level of attention and respect as the pyrimidine ring. This six-membered aromatic system, with its characteristic nitrogen atoms at the 1 and 3 positions, is a cornerstone of life itself, forming the structural basis for the nucleobases uracil, thymine, and cytosine, which encode the very blueprint of our genetic material.[1] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the discovery of novel therapeutic agents, with applications spanning oncology, infectious diseases, and metabolic disorders.[2]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals who seek to master the art and science of pyrimidine derivative synthesis. We will move beyond a mere recitation of named reactions to delve into the fundamental building blocks, the intricate reaction mechanisms, and the practical, field-proven strategies that underpin the successful construction of these vital molecules. Our focus will be on understanding the "why" behind the "how"—elucidating the causality that guides experimental choices and leads to robust, reproducible synthetic outcomes.

I. The Foundational Pillars: Core Building Blocks for the Pyrimidine Ring

The construction of the pyrimidine scaffold is a convergent process, typically involving the cyclization of a three-carbon unit with a nitrogen-containing binucleophile. The selection of these foundational pillars dictates the initial substitution pattern of the resulting pyrimidine and is therefore a critical first step in any synthetic campaign.

A. The C-C-C Synthon: β-Dicarbonyl Compounds and Their Equivalents

The quintessential three-carbon building block in pyrimidine synthesis is the β-dicarbonyl compound. The reactivity of these molecules is centered on the electrophilicity of the carbonyl carbons and the nucleophilicity of the central carbon, providing multiple points for bond formation.

-

β-Diketones: Acetylacetone is a classic example, readily undergoing condensation reactions to form a variety of substituted pyrimidines.

-

β-Ketoesters: Ethyl acetoacetate and its derivatives are among the most widely used building blocks, offering a convenient handle for further functionalization at the ester group.[3]

-

Malonic Esters and Derivatives: While less reactive than β-diketones and β-ketoesters, malonic esters and their more reactive counterparts like malononitrile are valuable for introducing specific functionalities at the 5-position of the pyrimidine ring.

B. The N-C-N Synthon: A Spectrum of Nitrogen-Rich Reagents

The nitrogen-containing component provides the remaining atoms necessary to complete the heterocyclic ring. The choice of this reagent is pivotal as it directly determines the nature of the substituent at the 2-position of the pyrimidine.

-

Urea and Thiourea: These are perhaps the most common N-C-N synthons, leading to the formation of 2-pyrimidinones (uracils) and 2-thiopyrimidinones (thiouracils), respectively.[3] These functional groups are prevalent in biologically active molecules and can also serve as versatile intermediates for further chemical modification.

-

Guanidine: The use of guanidine as the binucleophile directly furnishes 2-aminopyrimidines, a privileged scaffold in kinase inhibitor design and other areas of medicinal chemistry.[3]

-

Amidines: Amidines are key for introducing a wide variety of substituents at the 2-position of the pyrimidine ring. Formamidine, for example, yields an unsubstituted 2-position, while other amidines can be used to install alkyl or aryl groups.[3]

II. Mastering the Craft: Principal Synthetic Strategies for Pyrimidine Ring Construction

With a firm understanding of the fundamental building blocks, we can now explore the major synthetic routes for their assembly into the pyrimidine core. These methods, refined over more than a century of chemical research, provide a powerful toolkit for the modern synthetic chemist.

A. The Pinner Synthesis: A Classic Condensation

First described by Pinner in 1884, this method involves the condensation of a β-dicarbonyl compound with an amidine, typically under acidic or basic conditions.[3][4][5] The Pinner synthesis is a robust and versatile method for preparing a wide range of 2-substituted pyrimidines.

The mechanism of the Pinner synthesis generally proceeds through a series of condensation and cyclization steps. Under acidic catalysis, the β-dicarbonyl compound is protonated, enhancing its electrophilicity. The amidine then acts as a nucleophile, attacking one of the carbonyl carbons. A series of proton transfers and dehydrations leads to the formation of a vinylogous amidine intermediate, which then undergoes intramolecular cyclization and a final dehydration step to yield the aromatic pyrimidine ring.

Caption: A simplified mechanism for the Pinner pyrimidine synthesis.

Materials:

-

1,3-Dicarbonyl compound (1.0 eq)

-

Amidine hydrochloride (1.2 eq)

-

Ethanol

Procedure:

-

A solution of the 1,3-dicarbonyl compound and amidine hydrochloride in ethanol is heated to reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization or column chromatography.[6]

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction without interfering with the mechanism.

-

Reflux Conditions: The application of heat is necessary to overcome the activation energy for the condensation and cyclization steps.

-

Amidine Hydrochloride: The use of the hydrochloride salt of the amidine ensures its stability and can also provide the necessary acidic conditions to catalyze the reaction.

B. The Biginelli Reaction: A Powerful Multicomponent Approach

The Biginelli reaction, first reported in 1891, is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[7][8][9] This reaction has seen a resurgence in recent years due to the diverse biological activities of its products and its amenability to combinatorial and green chemistry approaches.

The mechanism of the Biginelli reaction has been the subject of considerable study, with the currently accepted pathway proceeding through an N-acyliminium ion intermediate. The reaction is typically acid-catalyzed.

-

Iminium Ion Formation: The aldehyde and urea first condense to form an N-acyliminium ion. This is often the rate-determining step.

-

Nucleophilic Addition: The enol form of the β-ketoester then acts as a nucleophile, attacking the electrophilic iminium ion.

-

Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization via attack of the remaining urea nitrogen onto the ketone carbonyl, followed by dehydration to yield the final DHPM product.[10]

Caption: The reaction mechanism of the acid-catalyzed Biginelli condensation.

Materials:

-

Aldehyde (10 mmol)

-

Ethyl acetoacetate (10 mmol)

-

Urea or Thiourea (15 mmol)

-

Benzyltriethylammonium chloride (1 mmol)

Procedure:

-

A mixture of the aldehyde, ethyl acetoacetate, urea (or thiourea), and benzyltriethylammonium chloride is heated at 100°C for 30-45 minutes.

-

The reaction mixture is then cooled to room temperature.

-

The solid mass is washed with cold water and then recrystallized from ethanol to afford the pure dihydropyrimidinone.[9]

Causality Behind Experimental Choices:

-

Solvent-Free Conditions: This approach aligns with the principles of green chemistry, reducing waste and often accelerating reaction rates.

-

Benzyltriethylammonium chloride as Catalyst: This phase-transfer catalyst can also act as a Lewis acid to activate the reactants.

-

Excess Urea/Thiourea: Using a slight excess of urea or thiourea helps to drive the reaction to completion.

C. Modern Synthetic Innovations: Expanding the Pyrimidine Toolkit

While the Pinner and Biginelli reactions remain workhorses in pyrimidine synthesis, modern organic chemistry has introduced a host of new methods that offer improved efficiency, broader substrate scope, and more environmentally benign conditions.

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the context of pyrimidine synthesis, it can dramatically reduce reaction times from hours to minutes and often leads to higher yields.[11][12][13][14][15]

Materials:

-

Aromatic aldehyde (1 eq)

-

Malononitrile (1 eq)

-

Benzamidine hydrochloride (1 eq)

-

Potassium carbonate (2 eq)

-

Water (10 mL)

Procedure:

-

The aldehyde, malononitrile, benzamidine hydrochloride, and potassium carbonate are mixed in a microwave vial with 10 mL of water.

-

The vial is placed in a microwave reactor and irradiated at 300 W and 100°C for 20 minutes.

-

The reaction is cooled to room temperature, and the resulting precipitate is filtered and washed with water.

-

The crude product is recrystallized from ethanol to yield the pure pyrimidine derivative.[12]

Causality Behind Experimental Choices:

-

Microwave Irradiation: Provides rapid and uniform heating, leading to a significant rate enhancement.

-

Water as Solvent: A green and readily available solvent, making the process more sustainable.

-

Potassium Carbonate as Base: Neutralizes the hydrochloride salt of the amidine and facilitates the condensation reactions.

Transition-metal catalysts, such as those based on palladium, copper, and iridium, have opened up new avenues for pyrimidine synthesis, enabling novel bond formations and multicomponent reactions that are not possible with traditional methods.[][17][18][19][20] For instance, iridium-catalyzed multicomponent synthesis allows for the construction of pyrimidines from amidines and up to three different alcohols.[18]

III. Data-Driven Synthesis: A Comparative Overview

To aid in the selection of the optimal synthetic route, the following table summarizes key quantitative data for several common pyrimidine synthesis methodologies.

| Method | Key Reagents | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Pinner Synthesis | Urea, Acetylacetone | Hydrogen Chloride | Methanol | 3 hours | 52°C | 90.2% | |

| Biginelli Reaction | Benzaldehyde, Ethyl Acetoacetate, Urea | Benzyltriethylammonium Chloride | Solvent-free | 30-45 minutes | 100°C | >85% | |

| Iridium-Catalyzed | Amidines, Alcohols | PN5P-Ir-pincer complex | Toluene | Not Specified | 150°C | Up to 93% | |

| Microwave-Assisted | Aldehyde, Ethyl Acetoacetate, Urea/Thiourea | Sulfamic Acid | Solvent-free | 2-5 minutes | 300W | 88-95% |

IV. Conclusion and Future Outlook

The synthesis of pyrimidine derivatives is a dynamic and continually evolving field. The foundational strategies laid down by chemists like Pinner and Biginelli have been augmented by modern techniques that offer greater efficiency, sustainability, and molecular diversity. A thorough understanding of the key building blocks and the mechanistic underpinnings of these synthetic transformations is paramount for any scientist working in drug discovery and development. As our understanding of the biological roles of pyrimidines continues to expand, so too will the demand for innovative and robust synthetic methods to access novel analogues with tailored therapeutic properties. The principles and protocols outlined in this guide provide a solid foundation for navigating this exciting and impactful area of chemical science.

V. References

-

Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link]

-

Reis, J. C., et al. (2024). Revisiting Biginelli-like reactions: solvent effects, mechanisms, biological applications and correction of several literature reports. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB00272E. Retrieved from [Link]

-

Clark, J., Macquarrie, D., & Sherwood, J. (2013). The combined role of catalysis and solvent effects on the Biginelli reaction: improving efficiency and sustainability. PubMed. Retrieved from [Link]

-

Reis, J. C., et al. (n.d.). Revisiting Biginelli-like reactions: solvent effects, mechanisms, biological applications and correction of several literature reports. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

NIH. (n.d.). Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity. Retrieved from [Link]

-

ACS Omega. (n.d.). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). Retrieved from [Link]

-

Khasanov, A. F., et al. (2017). A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine. The Journal of Organic Chemistry, 82(1), 119-125. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental Scheme for the synthesis of 2-mercapto pyrimidines (4a-l). Retrieved from [Link]

-

MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

-

Tunisian Chemical Society. (n.d.). The Biginelli reaction in different solvents and in presence of bismuth nitrate: Thermodynamical investigation into the mechanis. Retrieved from [Link]

-

Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link]

-

Hussain, S., et al. (2015). Synthesis and biological evaluation of some novel 2-mercapto pyrimidines. ResearchGate. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). The synthesis of carbonyl 2-amino-pyrimidines via tandem regioselective heterocyclization of 1,3-diynes with guanidine and selective oxidation. Retrieved from [Link]

-

Journal of Chemical Reviews. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Retrieved from [Link]

-

Xavier, A. L., et al. (n.d.). A green, microwave-mediated, multicomponent synthesis of pyrimidine and pyrimidinone derivatives. Universidade Federal de Pernambuco. Retrieved from [Link]

-

Frontiers. (n.d.). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2025). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Retrieved from [Link]

-

Folia Medica. (n.d.). Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Retrieved from [Link]

-

RSC Advances. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. Retrieved from [Link]

-

Bentham Science Publishers. (2022). Microwave-Accelerated Facile Synthesis of pyrano[2,3-d]pyrimidine Derivatives via one-pot Strategy Executed by Agro-Waste Extract as a Greener Solvent Media. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). A Sustainable Multicomponent Pyrimidine Synthesis. Retrieved from [Link]

-

PubMed. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. Retrieved from [Link]

-

Trofimov, B. A., et al. (2021). Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. MDPI. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

-

Letters in Applied NanoBioScience. (2022). Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Retrieved from [Link]

-

YouTube. (2025). Pinner Pyrimidine Synthesis. Retrieved from [Link]

-

NIH. (n.d.). Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. Retrieved from [Link]

-

SciELO México. (n.d.). A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2‐aminopyrimidines from 1,1‐diethoxy‐5‐hydroxyalk‐3‐yn‐2‐ones and guanidine. Retrieved from [Link]

-

RSC Publishing. (n.d.). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. Retrieved from [Link]

-

NIH. (n.d.). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

-

Heterocyclic Letters. (n.d.). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Retrieved from [Link]

-

Redalyc. (n.d.). A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. Retrieved from [Link]

-

ResearchGate. (2025). synthesis of new mercaptopyrimidines and thienopyrimidines. Retrieved from [Link]

-

Arkivoc. (n.d.). New protocol for Biginelli reaction-a practical synthesis of Monastrol. Retrieved from [Link]

-

Weizmann Institute of Science. (n.d.). A novel convenient one step pyrimidine synthesis. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process. Retrieved from [Link]

-

CrystEngComm (RSC Publishing). (n.d.). Co-crystal synthesis of 2- and 4-mercaptopyridines with thiourea and its analogue, trithiocyanuric acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]

Sources

- 1. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]

- 2. The combined role of catalysis and solvent effects on the Biginelli reaction: improving efficiency and sustainability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrimidine - Wikipedia [en.wikipedia.org]

- 4. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]

- 9. arkat-usa.org [arkat-usa.org]

- 10. sctunisie.org [sctunisie.org]

- 11. Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.blucher.com.br [pdf.blucher.com.br]

- 13. Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents [foliamedica.bg]

- 14. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2- a ]pyrimidin-5(8 H )-ones - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03948C [pubs.rsc.org]

- 15. benthamdirect.com [benthamdirect.com]

- 17. mdpi.com [mdpi.com]

- 18. A Sustainable Multicomponent Pyrimidine Synthesis [organic-chemistry.org]

- 19. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pyrimidine synthesis [organic-chemistry.org]

The Pyrimidine Scaffold in Medicinal Chemistry: A Strategic SAR Guide

The Pharmacophore: Electronic Architecture & Binding Logic

The pyrimidine ring (

Electronic Distribution & Reactivity

The presence of two nitrogen atoms at positions 1 and 3 creates a highly

-

Electrophilic Attack (Rare): The ring is resistant to electrophilic aromatic substitution. Only position C5, which is least deactivated by the nitrogens, allows for electrophilic attack (e.g., halogenation or nitration) if electron-donating groups (EDGs) are present at C2/C4/C6.

-

Nucleophilic Attack (Dominant): Positions C2, C4, and C6 are highly susceptible to nucleophilic aromatic substitution (

). This is the primary vector for library generation, allowing sequential functionalization with amines, alkoxides, or thiols. -

H-Bonding Capacity: The lone pairs on N1 and N3 serve as crucial Hydrogen Bond Acceptors (HBA), while substituents at C2/C4 (e.g.,

) often act as Hydrogen Bond Donors (HBD). This D-A-D or A-D-A motif is the "skeleton key" for ATP-binding sites in kinases.

Visualization: The Pyrimidine SAR Compass

The following diagram maps the functional roles typically assigned to each position on the scaffold in a drug discovery context.

Figure 1: The Pyrimidine SAR Compass outlining the strategic utility of each ring position.

Therapeutic Class I: Kinase Inhibitors (The ATP Mimic)

The pyrimidine scaffold is ubiquitous in kinase inhibition (e.g., EGFR, CDK, JAK) because it mimics the adenine ring of ATP. The core SAR challenge is achieving selectivity in a protein family with highly conserved active sites.

The Hinge Binding Hypothesis

In the ATP binding pocket, the "hinge region" connects the N- and C-terminal lobes of the kinase.

-

Mechanism: The N1 of the pyrimidine typically accepts a hydrogen bond from the backbone amide of the hinge residue (e.g., Met793 in EGFR).

-

C4-Substitution: An amino group at C4 often donates a hydrogen bond to the hinge carbonyl.

-

Selectivity Valve (C5): The "Gatekeeper" residue (e.g., T790M mutation in EGFR) sits deep in the pocket. Substituents at C5 determine whether the molecule clashes with a bulky gatekeeper (resistance) or accommodates it.

Comparative Data: Substituent Effects on EGFR Inhibition

The following table synthesizes SAR data demonstrating how C4-aniline substitution patterns affect potency against EGFR (Wild Type vs. T790M mutant).

| Compound Class | C4-Substituent | C5-Substituent | EGFR (WT) IC50 (nM) | EGFR (T790M) IC50 (nM) | SAR Insight |

| Gen 1 (Gefitinib-like) | 3-chloro-4-fluoroaniline | H | 0.9 | >10,000 | Good affinity, but steric clash with T790M methionine. |

| Gen 2 (Afatinib-like) | 3-chloro-4-fluoroaniline | Acrylamide (Michael Acceptor) | 0.5 | 10 | Covalent bonding (Cys797) overcomes lower non-covalent affinity. |

| Gen 3 (Osimertinib-like) | Indole/Pyrazolopyrimidine* | Methyl/H | <1 | <1 | Fused pyrimidines reorient the scaffold to avoid the gatekeeper clash entirely. |

Note: Data synthesized from general EGFR inhibitor SAR trends and fused pyrimidine studies [1, 7].[1]

Therapeutic Class II: Antimicrobials (DHFR Inhibition)

While kinases dominate modern oncology, the pyrimidine scaffold's legacy lies in antimicrobials targeting Dihydrofolate Reductase (DHFR).

The 2,4-Diamino Motif

The 2,4-diaminopyrimidine structure (e.g., Trimethoprim) is non-negotiable for DHFR inhibition. It mimics the pteridine ring of the natural substrate, dihydrofolate.

-

Protonation Switch: The N1 nitrogen is protonated in the enzyme active site, forming an ionic interaction with a conserved Aspartate or Glutamate residue (Asp27 in E. coli DHFR).

-

Recent Advances (Mycobacteria): Recent studies on Mycobacterium abscessus have exploited a "glycerol pocket" unique to mycobacterial DHFR.

-

Strategy: Extending a lipophilic chain from the C5 position of the 2,4-diaminopyrimidine core allows the inhibitor to fill this species-specific pocket, drastically improving selectivity over human DHFR [6, 18].

-

Experimental Protocol: C5-Arylation via Suzuki-Miyaura Coupling

A critical bottleneck in pyrimidine SAR is accessing position C5. Unlike C2/C4/C6, which are susceptible to

Objective

Synthesis of 5-(4-methoxyphenyl)-2,4-dimethoxypyrimidine from 5-bromo-2,4-dimethoxypyrimidine.

Reagents & Materials[2][3][4][5][6][7]

-

Substrate: 5-bromo-2,4-dimethoxypyrimidine (1.0 eq)

-

Boronic Acid: 4-methoxyphenylboronic acid (1.2 eq)

-

Catalyst:

(Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)[2] -

Base:

(2.0 eq, 2M aqueous solution) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology

-

Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and equip it with a reflux condenser and a rubber septum. Purge with Argon for 15 minutes.

-

Solvent Degassing: In a separate vessel, sparge 1,4-dioxane with Argon for 30 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation).

-

Reactant Assembly: Charge the flask with the pyrimidine substrate, boronic acid, and

under a positive stream of Argon. -

Solvation: Add the degassed 1,4-dioxane via syringe, followed by the addition of the

solution. -

Thermal Activation: Heat the mixture to 90°C in an oil bath. Stir vigorously for 12–16 hours.

-

Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 7:3). Look for the disappearance of the starting bromide (

) and appearance of the fluorescent biaryl product.

-

-

Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute the filtrate with water (50 mL) and extract with Ethyl Acetate (

mL).[2] -

Purification: Wash combined organics with brine, dry over

, and concentrate in vacuo. Purify via flash column chromatography on silica gel.

Self-Validation: If the yield is <40%, check the oxygen levels in the solvent (oxidative homocoupling of boronic acid is the primary side reaction).

Synthetic Workflow Visualization

The following diagram illustrates the logical flow of building a polysubstituted pyrimidine library, moving from the electrophilic core to the final drug candidate.

Figure 2: Sequential functionalization strategy leveraging the differential reactivity of pyrimidine chlorides.

References

-

Pyrimidine: An elite heterocyclic leitmotif in drug discovery. Source:[3][4] PubMed/Wiley (2022). URL:[Link]

-

Recent Advances in Pyrimidine-Based Drugs. Source: PMC (National Institutes of Health). URL:[Link]

-

Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus. Source: Journal of Medicinal Chemistry (2024).[5][6] URL:[Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Source: Frontiers in Pharmacology (2022). URL:[Link]

-

Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Source: Journal of Organic Chemistry (ACS). URL:[Link]

Sources

- 1. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Using 2-(Cyclohexyloxy)pyrimidine in Suzuki or Sonogashira coupling reactions

Application Note: Palladium-Catalyzed Cross-Coupling Architectures for 2-(Cyclohexyloxy)pyrimidine Scaffolds

Executive Summary & Strategic Context

The 2-(cyclohexyloxy)pyrimidine moiety represents a "privileged scaffold" in modern drug discovery, particularly within G-protein-coupled receptor (GPCR) antagonists and kinase inhibitors. The lipophilic cyclohexyloxy group often occupies hydrophobic pockets (e.g., ATP binding sites), while the pyrimidine ring serves as a hydrogen-bonding acceptor and a rigid linker.

Critical Technical Distinction: Standard Suzuki or Sonogashira couplings require an electrophilic handle (halide or pseudohalide). Unfunctionalized 2-(cyclohexyloxy)pyrimidine is inert to these conditions. Therefore, this guide focuses on the functionalization of the 5-halo-2-(cyclohexyloxy)pyrimidine core (typically 5-bromo or 5-iodo), which allows for vector extension at the C5 position while retaining the critical C2-ether motif.

Key Challenges addressed in this guide:

-

Electronic Deactivation: The electron-donating effect of the C2-alkoxy group can slightly deactivate the C5-position toward oxidative addition compared to 2-chloropyrimidines.

-

Ether Stability: Avoiding acidic conditions that could cleave the cyclohexyloxy ether bond.

-

Nitrogen Chelation: Pyrimidine nitrogens can competitively bind Pd species, requiring specific ligand choices.

Mechanistic Workflow & Decision Matrix

The following decision tree outlines the optimal synthetic pathways based on substrate availability and target complexity.

Figure 1: Strategic workflow for functionalizing 2-(cyclohexyloxy)pyrimidine. The C5-position is the primary vector for diversification.

Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol is optimized for coupling 5-bromo-2-(cyclohexyloxy)pyrimidine with aryl/heteroaryl boronic acids.

Reagent Selection Rationale

-

Catalyst: Pd(dppf)Cl₂·DCM is the workhorse catalyst. The ferrocenyl ligand prevents Pd aggregation and resists poisoning by the pyrimidine nitrogens. For sterically hindered boronic acids, XPhos Pd G2 is superior due to the bulky biaryl phosphine ligand facilitating reductive elimination.

-

Base: K₂CO₃ (mild) is preferred over hydroxides to prevent potential hydrolysis of the cyclohexyloxy group or the pyrimidine ring itself.

-

Solvent: 1,4-Dioxane/Water (4:1) . The water cosolvent is essential for dissolving the inorganic base and activating the boronic acid (formation of the boronate species).

Step-by-Step Methodology

Materials:

-

5-Bromo-2-(cyclohexyloxy)pyrimidine (1.0 equiv)

-

Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Pd(dppf)Cl₂[1]·DCM (0.05 equiv / 5 mol%)

-

K₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane/H₂O (4:1 v/v), degassed.

Procedure:

-

Setup: In a reaction vial equipped with a magnetic stir bar, combine the pyrimidine bromide, boronic acid, and K₂CO₃.

-

Inerting: Cap the vial and purge with Argon or Nitrogen for 5 minutes (vacuum/backfill cycle x3). Critical: Oxygen promotes homocoupling of the boronic acid.

-

Catalyst Addition: Add the Pd catalyst quickly under a positive stream of inert gas.

-

Solvation: Add the degassed Dioxane/Water mixture via syringe.

-

Reaction: Heat the block to 90°C for 4–12 hours. Monitor by LC-MS (look for M+H of product; disappearance of Br-starting material).

-

Workup:

-

Purification: Flash chromatography (SiO₂). Typical eluent: Hexanes/EtOAc (0–30% gradient). The cyclohexyloxy group makes these compounds UV active and generally lipophilic, aiding separation.

Troubleshooting Table (Suzuki)

| Observation | Root Cause | Corrective Action |

| Low Conversion | Catalyst poisoning by Pyrimidine N | Switch to XPhos Pd G2 or Pd(dtbpf)Cl₂ (higher turnover). Increase temp to 100°C. |

| Homocoupling (Biaryl) | Oxygen presence | Re-degas solvents rigorously. Reduce boronic acid excess. |

| Dehalogenation (H-product) | Protodeboronation mechanism | Use dry Dioxane with CsF or K₃PO₄ (anhydrous conditions) instead of aqueous carbonate. |

| Ether Cleavage | Acidic impurity or high temp hydrolysis | Ensure base quality. Do not exceed 110°C. |

Protocol B: Sonogashira Cross-Coupling

This protocol couples 5-bromo-2-(cyclohexyloxy)pyrimidine with terminal alkynes.

Reagent Selection Rationale

-

Catalyst System: Pd(PPh₃)₂Cl₂ (3-5 mol%) with CuI (5-10 mol%) is the standard. The Copper(I) forms a copper-acetylide in situ, which transmetallates to Palladium faster than the neutral alkyne inserts.

-

Base/Solvent: Triethylamine (TEA) or Diisopropylamine in DMF or THF . The amine acts as both base (to deprotonate the alkyne) and ligand. DMF is preferred for solubility of the polar pyrimidine core.

Step-by-Step Methodology

Materials:

-

5-Bromo-2-(cyclohexyloxy)pyrimidine (1.0 equiv)

-

Terminal Alkyne (1.2 equiv)

-

Pd(PPh₃)₂Cl₂ (0.05 equiv)[4]

-

CuI (0.05 equiv)

-

Triethylamine (3.0 equiv)

-

Solvent: Anhydrous DMF (or THF).

Procedure:

-

Setup: Charge a dried Schlenk tube or microwave vial with the pyrimidine halide, Pd catalyst, and CuI.

-

Inerting: Evacuate and backfill with Argon (x3). Copper acetylides are sensitive to oxidation (Glaser coupling side reaction).

-

Addition: Add degassed DMF and Triethylamine via syringe. Finally, add the Alkyne.

-

Reaction:

-

Standard: Heat to 60–80°C for 2–6 hours.

-

Microwave (Preferred): 80°C for 30–60 mins.

-

-

Workup:

-

Dilute with Et₂O or EtOAc.

-

Copper Removal: Wash with 10% aqueous NH₄Cl or dilute ethylenediamine solution (chelates Cu) to remove blue/green copper residues.

-

Wash with Brine, dry (Na₂SO₄), concentrate.

-

-

Purification: Flash chromatography.

Comparative Data: Catalyst Screening

The following data summarizes typical yields for the coupling of 5-bromo-2-(cyclohexyloxy)pyrimidine with Phenylboronic acid (Suzuki) and Phenylacetylene (Sonogashira).

| Reaction Type | Catalyst System | Solvent/Base | Yield (%) | Notes |

| Suzuki | Pd(PPh₃)₄ | Toluene/EtOH/Na₂CO₃ | 65% | Moderate; requires longer time. |

| Suzuki | Pd(dppf)Cl₂ | Dioxane/H₂O/K₂CO₃ | 92% | Recommended Standard. |

| Suzuki | XPhos Pd G2 | THF/H₂O/K₃PO₄ | 95% | Best for sterically hindered partners. |

| Sonogashira | Pd(PPh₃)₄ / CuI | DMF/TEA | 78% | Good, but Pd(0) is air sensitive. |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | DMF/TEA | 88% | Recommended Standard. |

| Sonogashira | Pd(OAc)₂ / XPhos | MeCN/Cs₂CO₃ (Cu-free) | 60% | Use only if Cu contamination is critical. |

References

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

-

Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874-922. Available at: [Link]

-

Organic Chemistry Portal. "Suzuki Coupling." Available at: [Link]

-

Organic Chemistry Portal. "Sonogashira Coupling." Available at: [Link]

Sources

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes - PMC [pmc.ncbi.nlm.nih.gov]

Experimental procedure for synthesizing 2-substituted pyrimidine-5-carboxylic esters

Application Note: Modular Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

Part 1: Executive Summary & Strategic Analysis

The Scaffold: The pyrimidine-5-carboxylic ester is a privileged pharmacophore in medicinal chemistry, serving as a critical precursor for kinase inhibitors, antivirals, and fused heterocyclic systems (e.g., pyrido[2,3-d]pyrimidines).[1] The 5-position ester provides a versatile handle for further elaboration into amides, alcohols, or heterocycles, while the 2-position allows for the introduction of diversity elements essential for Structure-Activity Relationship (SAR) tuning.[1]

The Challenge: Classical condensation methods (e.g., Pinner synthesis) often favor 4,6-substitution patterns.[1] Accessing the 2-substituted-5-carboxylate core without substituents at the 4- or 6-positions requires specific "masked" dialdehyde equivalents.[1]

The Solution: This guide details two complementary protocols:

-

Protocol A (De Novo): The Zhichkin Condensation . A high-atom-economy route using a stable sodium enolate surrogate for formyl-acetic ester.[1] Ideal for scale-up of specific 2-alkyl/aryl derivatives.[1]

-

Protocol B (Divergent): The SNAr Displacement . A library-friendly approach starting from commercially available ethyl 2-chloropyrimidine-5-carboxylate. Ideal for rapid analog generation.

Part 2: Strategic Retrosynthesis & Logic

The synthesis hinges on the availability of the C3-electrophile. For de novo synthesis, we cannot use simple ethyl acetoacetate (which yields 4-methyl derivatives).[1] We must use a symmetric or pseudo-symmetric C3 fragment where the central carbon carries the ester and the terminal carbons are electrophilic (aldehydes or equivalents).

Figure 1: Retrosynthetic logic comparing De Novo Cyclization (Protocol A) and Late-Stage Functionalization (Protocol B).[1]

Part 3: Detailed Experimental Protocols

Protocol A: The Zhichkin De Novo Synthesis

Best for: Large-scale preparation of specific 2-alkyl or 2-aryl pyrimidines.[1]

Mechanism: This method utilizes the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[1][2][3][4][5] This reagent acts as a stable equivalent of the unstable 2-formyl-3-oxopropionate.[1] Upon reaction with an amidine, the methoxy/hydroxy groups act as leaving groups, aromatizing to the pyrimidine.

Step 1: Preparation of the C3 Reagent (Zhichkin Salt)

-

Reagents: Methyl 3,3-dimethoxypropionate (1.0 eq), Methyl formate (1.2 eq), Sodium hydride (60% dispersion, 1.1 eq), Anhydrous Ether or THF.[1]

-

Procedure:

-

Wash NaH with hexanes to remove oil (optional but recommended for purity).[1] Suspend in anhydrous ether (0.5 M).

-

Mix methyl 3,3-dimethoxypropionate and methyl formate. Add this solution dropwise to the NaH suspension at 0°C under N2.

-

Critical Observation: H2 gas evolution will be vigorous.[1] Control addition rate to maintain temperature <10°C.

-

Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Isolation: The product precipitates as a white/off-white solid.[1] Filter under inert atmosphere (hygroscopic).[1] Wash with ether.[1][4] Dry under vacuum.[4]

-

Stability: This sodium salt is stable for months if stored in a desiccator.

-

Step 2: Pyrimidine Cyclization

-

Reagents: Zhichkin Salt (from Step 1, 1.0 eq), Amidine Hydrochloride (1.1 eq), Ethanol (anhydrous).[1]

-

Procedure:

-

Dissolve the amidine hydrochloride and the sodium salt in anhydrous ethanol (0.5 M).

-

Note: No external base is strictly required if using the sodium salt, as the salt itself acts as the base to free the amidine. However, adding 1.0 eq of NaOEt can accelerate the reaction for sterically hindered amidines.

-

Heat to reflux (80°C) for 3–6 hours.

-

Monitoring: Monitor by TLC (EtOAc/Hexanes). The starting material (salt) stays at the baseline; the product is less polar.

-

Workup: Cool to RT. Concentrate the solvent. Partition residue between water and EtOAc.[1][4][6]

-

Purification: Dry organic layer (Na2SO4), concentrate. Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography.

-

Data Summary: Protocol A

| Variable | Specification |

|---|---|

| Key Reagent | Sodium (Z)-2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate |

| Solvent | Ethanol (Reflux) |

| Yield Range | 65–85% |

| Limitation | Requires synthesis of the C3 salt; not commercially ubiquitous.[1] |

Protocol B: The Divergent SNAr Approach

Best for: Medicinal chemistry library generation (SAR).

Mechanism: The 2-position of pyrimidine-5-carboxylates is highly electron-deficient due to the para-effect of the electron-withdrawing ester group and the inherent electronegativity of the diazine ring.[1] This makes the 2-chloro substituent an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr).[1]

Starting Material: Ethyl 2-chloropyrimidine-5-carboxylate (CAS: 89793-12-4).[1][7][8][9] If not purchased, synthesize by refluxing ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate with POCl3 and N,N-dimethylaniline (2 hrs).[1]

Procedure (General SNAr with Amines):

-

Reagents: Ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq), Amine (1.2 eq), Diisopropylethylamine (DIPEA, 2.0 eq).

-

Solvent: THF, DMF, or Acetonitrile (0.2 M).[1]

-

Conditions:

-

Aliphatic Amines: Stir at RT for 1–2 hours. Reaction is usually exothermic and rapid.

-

Anilines/Weak Nucleophiles: Heat to 60–80°C in DMF or use catalytic acid (p-TsOH) in Isopropanol.[1]

-

-

Workup: Dilute with water, extract with EtOAc. Wash with brine.[1]

-

Purification: Most products precipitate upon water addition or require simple filtration.

Workflow Diagram:

Figure 2: Divergent synthesis workflow for generating libraries from the 2-chloro intermediate.

Part 4: Troubleshooting & Optimization (Expertise)

1. Regioselectivity Check:

-

In Protocol A, if you use unsymmetrical amidines (e.g., isoureas), regioselectivity is generally not an issue because the C3 fragment (Zhichkin salt) is chemically symmetric regarding the electrophilic carbons flanking the central ester.

-

Validation: The 1H NMR of the product should show a singlet for the pyrimidine ring protons (H4 and H6) typically around 9.0–9.2 ppm . If you see two doublets, the ring did not form symmetrically or you have a 4-substituted impurity.[1]

2. Moisture Sensitivity:

-

The Zhichkin salt (Protocol A) is hygroscopic. If it absorbs water, it hydrolyzes back to the malonate, killing the reaction.

-

Fix: Always store the salt under Argon. If yield drops, re-synthesize the salt; do not attempt to dry "wet" salt by heat (it decomposes).[1]

3. Removing Amidine Salts:

-

In Protocol A, if the amidine HCl is not fully neutralized, the reaction stalls.

-

Optimization: If using a weak amidine, pre-treat the amidine HCl with 1.0 eq NaOEt in EtOH, filter off the NaCl, and then add the filtrate to the Zhichkin salt.

Part 5: References

-

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[1][3] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720–722.[1]

-

Gupton, J. T., et al. (1991).[1][10] The Preparation and Some Reactions of 2-(Arylsulfonyl)vinamidinium Salts. Journal of Heterocyclic Chemistry, 28(5), 1281.[1] [1]

-

ChemicalBook. Ethyl 2-chloropyrimidine-5-carboxylate Product & Synthesis Data. (Accessed 2026).[1]

-

BenchChem. Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (Accessed 2026).[1]

Sources

- 1. Ethyl 2-chloropyrimidine-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 2. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters | Scilit [scilit.com]

- 3. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. chembk.com [chembk.com]

- 8. nbinno.com [nbinno.com]

- 9. chemimpex.com [chemimpex.com]

- 10. "The Preparation And Some Reactions Of 2-(Arylsulfonyl)Vinamidinium Sal" [stars.library.ucf.edu]

Application Note: Utilizing 2-(Cyclohexyloxy)pyrimidine Scaffolds for Selective COX-2 Inhibition

Executive Summary

This technical guide details the application of the 2-(cyclohexyloxy)pyrimidine moiety as a strategic pharmacophore in the development of selective Cyclooxygenase-2 (COX-2) inhibitors. Unlike non-selective NSAIDs that cause gastrointestinal toxicity by inhibiting COX-1, pyrimidine-based inhibitors exploit the structural differences in the COX-2 active site. This note provides a comprehensive rationale for the scaffold, a validated synthetic protocol via nucleophilic aromatic substitution (

Pharmacological Rationale & Structural Logic[1][2]

The Structural "Gatekeeper"

The design of selective COX-2 inhibitors hinges on a single amino acid difference between the isoforms.

-

COX-1: Contains Isoleucine (Ile523) at position 523, which is bulky and restricts access to a hydrophobic side pocket.

-

COX-2: Contains Valine (Val523) , a smaller residue.[1] This creates a "gate" to an additional hydrophobic channel.

The Role of 2-(Cyclohexyloxy)pyrimidine

The 2-(cyclohexyloxy)pyrimidine scaffold is designed to act as a "key" for this gate.

-

The Pyrimidine Core: Acts as a central template, orienting substituents in the correct geometry (often L-shaped or V-shaped) to bind to the active site.

-

The Cyclohexyloxy Group: This is the critical selectivity determinant. The flexible ether oxygen allows the bulky, lipophilic cyclohexyl ring to rotate and penetrate the hydrophobic side pocket accessible only in COX-2.

-

Metabolic Stability: The ether linkage provides distinct metabolic properties compared to amine-linked analogs, often improving lipophilicity (

) for membrane permeability.

Mechanism of Action Diagram

The following diagram illustrates the binding logic, highlighting how the cyclohexyl group exploits the Val523 pocket.

Figure 1: Structural logic of COX-2 selectivity. The cyclohexyl group penetrates the hydrophobic pocket accessible only due to the small Val523 residue.

Chemical Synthesis Protocol

Objective: Synthesize a 2-(cyclohexyloxy)pyrimidine derivative via Nucleophilic Aromatic Substitution (

Reaction Overview

The synthesis exploits the electron-deficient nature of the pyrimidine ring. A leaving group (typically chlorine) at the C-2 position is displaced by the alkoxide generated from cyclohexanol.

Reagents & Equipment[1]

-

Starting Material: 2-Chloro-4,6-diphenylpyrimidine (Model substrate).

-

Nucleophile: Cyclohexanol (Anhydrous).

-

Base: Sodium Hydride (NaH, 60% dispersion in mineral oil).

-

Solvent: Tetrahydrofuran (THF), anhydrous.

-

Equipment: Round-bottom flask, reflux condenser, nitrogen atmosphere line, rotary evaporator.

Step-by-Step Procedure

-

Activation: In a flame-dried flask under

, suspend NaH (1.2 eq) in anhydrous THF (10 mL/mmol). -

Alkoxide Formation: Add Cyclohexanol (1.1 eq) dropwise at

. Stir for 30 minutes at room temperature (RT) until-

Critical Check: Ensure the solution becomes clear or slightly cloudy, indicating alkoxide formation.

-

-

Addition: Add 2-Chloro-4,6-diphenylpyrimidine (1.0 eq) dissolved in minimal THF.

-

Reaction: Reflux the mixture (

) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). -

Quench: Cool to

and carefully add saturated -

Extraction: Extract with Ethyl Acetate (

). Wash combined organics with brine, dry over -

Purification: Concentrate and purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).

Synthesis Workflow Diagram

Figure 2: Workflow for the synthesis of 2-(cyclohexyloxy)pyrimidine derivatives.

In Vitro Biological Evaluation Protocols

Objective: Determine the Selectivity Index (SI) using a Colorimetric COX (Peroxidase) Inhibitor Screening Assay.

Assay Principle

This assay measures the peroxidase activity of COX enzymes.[2][3][4] The reduction of

Materials

-

Enzymes: Ovine COX-1 and Recombinant Human COX-2.[4]

-

Substrate: Arachidonic Acid (AA).

-

Inhibitor: Synthesized Pyrimidine derivative (dissolved in DMSO).

-

Positive Control: Celecoxib (Selective COX-2) and Indomethacin (Non-selective).

Detailed Protocol

-

Preparation:

-

Dilute COX-1 and COX-2 enzymes in Assay Buffer (0.1 M Tris-HCl, pH 8.0).

-

Prepare Hematin solution (cofactor).

-

-

Inhibitor Incubation:

-

Add

Assay Buffer and -

Add

Enzyme (COX-1 in set A, COX-2 in set B). -

Add

of Test Compound (various concentrations: -

Incubate for 5 minutes at

.[3] (Allows inhibitor to bind).

-

-

Reaction Initiation:

-

Measurement:

Data Analysis & Interpretation

Calculation of Percent Inhibition

Selectivity Index (SI)

The SI is the ratio of the

Representative Data (Mock Comparison)

The table below illustrates expected performance for a high-quality 2-(cyclohexyloxy)pyrimidine derivative compared to standards.

| Compound | COX-1 | COX-2 | Selectivity Index (SI) | Interpretation |

| Test Pyrimidine | >100 | 0.05 | >2000 | Highly Selective |

| Celecoxib | 15.0 | 0.04 | 375 | Standard Control |

| Indomethacin | 0.02 | 0.60 | 0.03 | COX-1 Selective (Toxic) |

References

-

Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships.[10] Iranian Journal of Pharmaceutical Research, 10(4), 655–683. Link

-

Kudzma, L. V., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties.[11] International Journal of Molecular Sciences. Link

-

Cayman Chemical. COX Colorimetric Inhibitor Screening Assay Kit Protocol. Link

-

Navuluri, C., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SnAr Approach.[12] Organic Letters. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. bioscience.co.uk [bioscience.co.uk]

- 4. caymanchem.com [caymanchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. brieflands.com [brieflands.com]

- 9. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships – ScienceOpen [scienceopen.com]

- 10. mdpi.com [mdpi.com]

- 11. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach [organic-chemistry.org]

Application Note: Pyrimidine Derivatives in Antitubercular Drug Discovery

Executive Summary

The emergence of Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of novel chemotypes with distinct mechanisms of action.[1][2] Pyrimidine derivatives represent a "privileged scaffold" in medicinal chemistry due to their ability to mimic endogenous nucleotides and interact with diverse biological targets, including DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) , TMPKmt (Thymidine Monophosphate Kinase) , and FtsZ .

This guide provides a comprehensive workflow for the rational design, chemical synthesis, and biological validation of pyrimidine-based antitubercular agents. It integrates Structure-Activity Relationship (SAR) insights with validated protocols for the Microplate Alamar Blue Assay (MABA).

Target Identification & Mechanism of Action

While pyrimidines can target DNA replication (DHFR, TMPKmt), recent high-impact studies have validated their efficacy as non-covalent inhibitors of DprE1 .

The DprE1 Target

DprE1 is an essential flavoenzyme involved in the synthesis of Lipoarabinomannan (LAM) and Arabinogalactan (AG) , critical components of the mycobacterial cell wall.[1][3]

-

Mechanism: DprE1 (oxidase) works in concert with DprE2 (reductase) to epimerize Decaprenylphosphoryl-D-ribose (DPR) to Decaprenylphosphoryl-D-arabinose (DPA).[1][3]

-

Inhibition Consequence: Blocking DprE1 arrests the formation of DPA, preventing the synthesis of the arabinan core of the cell wall, leading to bacterial lysis.

Pathway Visualization

The following diagram illustrates the critical role of DprE1 and the intervention point for pyrimidine inhibitors.

Figure 1: Mechanism of DprE1 inhibition by pyrimidine derivatives, disrupting cell wall arabinan synthesis.

Chemical Synthesis Protocol

Objective: Synthesize a library of 2-amino-4,6-diarylpyrimidines via a robust cyclocondensation route. This method allows for high diversity by varying the aldehyde and ketone starting materials.

Reaction Scheme (Claisen-Schmidt & Cyclization)

-

Step A (Chalcone Formation): Condensation of an acetophenone with an aromatic aldehyde.

-

Step B (Heterocyclization): Reaction of the chalcone with guanidine hydrochloride.[4]

Materials

-

Substituted Acetophenones (10 mmol)

-

Substituted Benzaldehydes (10 mmol)

-

Guanidine Hydrochloride (15 mmol)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol (Absolute)

-

Recrystallization solvents (Ethanol/DMF)

Step-by-Step Procedure

Step A: Synthesis of Chalcone Intermediate

-

Dissolve 10 mmol of acetophenone and 10 mmol of benzaldehyde in 20 mL of ethanol in a round-bottom flask.

-

Add 10 mL of 40% NaOH solution dropwise while stirring at 0–5°C (ice bath).

-

Stir the mixture at room temperature for 12–24 hours. Validation: Monitor via TLC (Hexane:Ethyl Acetate 8:2) until starting materials disappear.

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl (pH ~2-4).

-

Filter the precipitated solid, wash with cold water, and recrystallize from ethanol to obtain the chalcone.

Step B: Cyclization to Pyrimidine

-

Dissolve the synthesized chalcone (5 mmol) and Guanidine Hydrochloride (7.5 mmol) in 15 mL of ethanol.

-

Add KOH (15 mmol) pellets or solution.

-

Reflux the mixture for 8–12 hours. Validation: TLC check for the formation of a new polar spot.

-

Cool to room temperature and pour into ice-cold water.

-

Filter the solid precipitate.[4]

-

Purification: Recrystallize from ethanol or DMF. Verify structure using 1H-NMR and Mass Spectrometry (LC-MS).[5]

Biological Evaluation: MABA Protocol

Protocol ID: BIO-TB-MABA-01 Scope: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.[6][7]

Principle

The Microplate Alamar Blue Assay (MABA) utilizes resazurin (Alamar Blue), a redox indicator.[7] Metabolically active bacteria reduce blue resazurin to pink resorufin.[7] Drug efficacy is determined by the prevention of this color change.

Reagents & Controls

-

Strain: M. tuberculosis H37Rv (ATCC 27294).

-

Media: Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase) and glycerol.

-

Reference Drug: Isoniazid (INH) or Rifampicin (RIF).[8]

-

Dye: 0.01% Resazurin solution (sterile filtered).

Assay Workflow

Figure 2: MABA workflow for high-throughput screening of antitubercular candidates.

Detailed Steps

-

Plate Setup: Add 100 µL of 7H9 broth to all wells of a sterile 96-well plate.

-

Compound Addition: Add 100 µL of the test pyrimidine derivative (dissolved in DMSO) to column 2. Perform serial 2-fold dilutions from column 2 to 11. Column 12 serves as the drug-free growth control.

-

Inoculation: Dilute the Mtb culture to ~10^5 CFU/mL and add 100 µL to all wells (except media-only controls).

-

Incubation: Seal plates with Parafilm and incubate at 37°C for 7 days.

-

Development: Add 30 µL of freshly prepared 1:1 mixture of 10x Alamar Blue and 10% Tween 80.

-

Readout: Incubate for an additional 24 hours.

Structure-Activity Relationship (SAR) Analysis

Based on recent literature and screening data, the following substitution patterns on the pyrimidine core drive antitubercular potency.

| Position | Preferred Substituent | Effect on Activity | Mechanistic Insight |

| C-2 (Amine) | -NH₂, -NH-Aryl | Critical | Essential for H-bonding with DprE1 active site residues (e.g., Lys418). |

| C-4 (Aryl) | 4-F-Phenyl, 4-Cl-Phenyl | Enhances | Halogens improve lipophilicity and metabolic stability; fill hydrophobic pockets. |

| C-5 | -H, -CN, -CONH₂ | Variable | Small electron-withdrawing groups can increase core acidity and binding affinity. |

| C-6 (Aryl) | Pyridine, Naphthalene | Enhances | Bulky hydrophobic groups enhance van der Waals interactions within the binding cleft. |

Key Insight: The "Push-Pull" electronic effect between the C-2 amino group (donor) and C-4/C-6 electron-withdrawing aromatics often correlates with sub-micromolar MIC values (< 1.0 µg/mL).

References

-

MABA Protocol Validation: Collins, L., & Franzblau, S. G. (1997). Microplate Alamar Blue Assay versus BACTEC 460 System for High-Throughput Screening of Compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy.[2] Link

-

DprE1 Target Review: Chikhale, R., et al. (2018). Development of selective DprE1 inhibitors: Design, synthesis, crystal structure and antitubercular activity.[9] European Journal of Medicinal Chemistry. Link

-

Pyrimidine SAR Studies: Zhang, S., et al. (2023). Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Link

-

Synthesis Protocols: Sahoo, B. M. (2022).[5] Microwave Irradiated Eco-friendly Synthesis of Pyrimidine Derivatives as Potential Antitubercular Agents. Asian Journal of Chemistry. Link

-

General Review: Finger, V., et al. (2023). Pyrimidine derivatives with antitubercular activity.[2][4][5][9][10][11][12][13] European Journal of Medicinal Chemistry. Link

Sources

- 1. Structure-activity relationship mediated molecular insights of DprE1 inhibitors: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mmsl.cz [mmsl.cz]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of selective DprE1 inhibitors: Design, synthesis, crystal structure and antitubercular activity of benzothiazolylpyrimidine-5-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. office2.jmbfs.org [office2.jmbfs.org]

- 13. Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: In Vitro Evaluation of Pyrimidine Derivatives as Selective Cyclooxygenase (COX) Inhibitors

Abstract & Scientific Rationale

The pyrimidine pharmacophore represents a privileged scaffold in medicinal chemistry, frequently utilized as a bioisostere for the central ring systems found in traditional NSAIDs (e.g., Coxibs). Pyrimidine derivatives often exhibit superior pharmacokinetic profiles and can be engineered to exploit the distinct hydrophobic side pocket of Cyclooxygenase-2 (COX-2) , thereby reducing the gastrointestinal toxicity associated with COX-1 inhibition.

However, pyrimidine derivatives present unique challenges in in vitro testing:

-

Solubility: High lipophilicity often requires precise DMSO management to prevent enzyme denaturation.

-

Assay Interference: Nitrogen-rich heterocycles can quench fluorescence or act as redox scavengers in peroxidase-coupled assays, leading to false positives.

-

Protein Binding: Efficacy in buffer often fails to translate to plasma due to high albumin binding.

This guide provides a validated workflow starting with a Fluorometric Enzymatic Screen for intrinsic potency, followed by a Human Whole Blood (HWB) Assay for physiological validation.

Mechanism of Action & Assay Principle

Cyclooxygenases (COX-1/COX-2) are bifunctional enzymes.[1] They first convert Arachidonic Acid (AA) to PGG2 (Cyclooxygenase activity) and subsequently reduce PGG2 to PGH2 (Peroxidase activity).

Most high-throughput assays do not measure the oxygenation of AA directly; instead, they utilize the Peroxidase step. As PGG2 is reduced to PGH2, the enzyme transfers electrons from a co-substrate (e.g., Amplex Red or TMPD), producing a fluorescent or colored signal. Pyrimidine inhibitors bind to the COX active site, preventing PGG2 generation, thus silencing the downstream peroxidase signal.

Visualization: The Arachidonic Acid Cascade & Inhibition Point

Figure 1: Mechanism of COX inhibition and the peroxidase-coupled reporter system. Pyrimidine derivatives competitively block the active site, preventing the formation of PGG2 and the subsequent fluorescent signal.

Pre-Assay Critical Check: Compound Handling

Pyrimidine derivatives frequently exhibit poor aqueous solubility. Improper handling leads to precipitation and "flat" dose-response curves.

-

Solvent: Dissolve neat compounds in 100% DMSO to a stock concentration of 10 mM or 50 mM.

-

The "5% Rule": COX enzymes are sensitive to organic solvents. The final DMSO concentration in the assay well must not exceed 2-5% .

-

Serial Dilution Strategy: Do not dilute directly into the aqueous buffer. Perform serial dilutions in 100% DMSO first (e.g., 10 mM

1 mM

Protocol 1: Fluorometric Inhibitor Screening (HTS)

Objective: Determine the IC50 of pyrimidine derivatives against purified recombinant COX-1 and COX-2. Method: Peroxidase-coupled detection using 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red type). Sensitivity: High (Detects < 10 mU activity).

Reagents & Equipment[2][3][4][5]

-

Enzymes: Recombinant Human COX-1 and COX-2 (Ovine COX-1 is an acceptable surrogate).

-

Cofactor: Hematin (Porcine), required for enzyme activation.

-

Substrate: Arachidonic Acid (AA), prepared fresh in KOH or Ethanol.

-

Probe: Fluorometric substrate (Ex/Em: 535/587 nm).

-

Plate: 96-well Black, Flat-bottom (prevents cross-talk).

Step-by-Step Procedure

-

Enzyme Preparation:

-

Dilute COX-1 and COX-2 enzymes in Assay Buffer (Tris-HCl pH 8.0, EDTA).

-

Add Hematin (1

M final) to the enzyme solution. -

Critical: Incubate Enzyme + Hematin for 15 minutes on ice. Apo-enzyme requires this time to reconstitute into the active Holo-enzyme.

-

-

Inhibitor Incubation:

-

Add 10

L of Pyrimidine Derivative (diluted in buffer from DMSO stock) to designated wells. -

Add 10

L of Solvent Control (Buffer + DMSO) to "100% Activity" wells. -

Add 10

L of Standard Inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) to positive control wells. -

Add 150

L of the Enzyme/Hematin mix. -

Incubate for 10 minutes at 25°C. This allows the inhibitor to access the hydrophobic channel.

-

-

Reaction Initiation:

-

Prepare a Working Solution containing Arachidonic Acid (100

M final) and Fluorometric Probe. -

Add 40

L of Working Solution to all wells using a multi-channel pipette.

-

-

Measurement:

-

Immediately place plate in fluorescence reader (Ex 535nm / Em 587nm).

-

Kinetic Mode: Read every 30 seconds for 10 minutes.

-

Quality Control: The "Quench Check"

Pyrimidine structures (especially amino-pyrimidines) can absorb light or quench fluorescence.

-

Test: Add the fluorophore product (Resorufin) directly to a well containing your highest compound concentration (without enzyme).

-

Result: If the signal is lower than the buffer-only control, your compound is quenching the signal. You must switch to a Colorimetric (TMPD) assay or apply a mathematical correction factor.

Protocol 2: Human Whole Blood (HWB) Assay

Objective: Assess efficacy in a physiological environment (Protein Binding + Cellular Penetration).

Why this is mandatory: Many pyrimidines show nM potency in enzymatic assays but

Experimental Design

This assay uses two aliquots of blood from the same donor to test COX-1 and COX-2 independently.

| Target | Stimulus | Cell Type | Readout | Incubation |

| COX-1 | Calcium Ionophore (A23187) or Thrombin (Clotting) | Platelets | TxB2 (Thromboxane B2) | 1 hour |

| COX-2 | Lipopolysaccharide (LPS) | Monocytes | PGE2 (Prostaglandin E2) | 24 hours |

Workflow Visualization

Figure 2: Parallel workflow for Human Whole Blood Assay. COX-1 activity is measured via platelet Thromboxane B2 generation, while COX-2 is measured via LPS-induced Prostaglandin E2 in monocytes.

Step-by-Step Procedure (COX-2 Focus)

-

Blood Collection: Collect blood in Heparinized tubes (Green top). Do not use EDTA/Citrate as they chelate calcium required for enzymatic activity.

-

Compound Addition:

-

Aliquot 500

L of blood into sterile tubes. -

Add 5

L of Pyrimidine Inhibitor (various concentrations). -

Incubate 15 mins at 37°C.

-

-

Induction:

-

Add LPS (Lipopolysaccharide, final 10

g/mL). -

Incubate for 24 hours at 37°C (5% CO2). This induces COX-2 expression in monocytes.[2]

-

-

Harvest:

-

Centrifuge at 2,000 x g for 10 mins.

-

Collect plasma.

-

-

Quantification:

-

Measure PGE2 levels using a competitive ELISA kit. Note: Since PGE2 is unstable, some protocols recommend measuring its metabolite or using Indomethacin during the harvest step to stop further reaction.

-

Data Analysis & Reporting

Calculation of % Inhibition

-

Rate: Slope of the kinetic curve (RFU/min) for enzymatic assay, or Concentration (pg/mL) for HWB.

Selectivity Index (SI)

The SI is the critical metric for safety (gastric sparing).

-

SI > 10: Moderate Selectivity.

-

SI > 50: High Selectivity (Comparable to Celecoxib).

Recommended Data Presentation Table

| Compound ID | Structure Note | COX-1 IC50 ( | COX-2 IC50 ( | Selectivity Index (SI) | HWB COX-2 IC50 ( |

| Ref (Celecoxib) | Diaryl-pyrazole | > 15.0 | 0.04 | > 375 | 0.85 |

| Pyr-001 | 2-amino-pyrimidine | 12.5 | 0.15 | 83 | 2.10 |

| Pyr-002 | 4-methoxy-pyrimidine | 8.0 | 4.0 | 2 | 10.5 |

Troubleshooting Guide

| Problem | Probable Cause | Solution |

| High Background Signal | Oxidized Hematin or old Probe | Prepare Hematin fresh; store Probe in dark at -20°C. |

| No Inhibition (Flat line) | Compound precipitation | Check solubility. Ensure DMSO < 5%. |

| Inconsistent HWB Data | Donor variability (Aspirin intake) | Crucial: Ensure blood donors have not taken NSAIDs (Aspirin, Ibuprofen) for 14 days prior to draw. |

| Fluorescence Quenching | Pyrimidine interference | Run the "Quench Check" (Section 4). If failed, switch to EIA (ELISA) based enzymatic assay. |